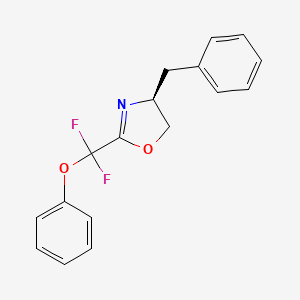
(S)-4-Benzyl-2-(difluoro(phenoxy)methyl)-4,5-dihydrooxazole
Description
(S)-4-Benzyl-2-(difluoro(phenoxy)methyl)-4,5-dihydrooxazole is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a difluoromethyl group attached to a phenoxy moiety, which imparts unique chemical properties. The compound’s structure includes a benzyl group and a dihydrooxazole ring, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C17H15F2NO2 |
|---|---|
Molecular Weight |
303.30 g/mol |
IUPAC Name |
(4S)-4-benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H15F2NO2/c18-17(19,22-15-9-5-2-6-10-15)16-20-14(12-21-16)11-13-7-3-1-4-8-13/h1-10,14H,11-12H2/t14-/m0/s1 |
InChI Key |
ITABQBISEQLDEA-AWEZNQCLSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C(OC2=CC=CC=C2)(F)F)CC3=CC=CC=C3 |
Canonical SMILES |
C1C(N=C(O1)C(OC2=CC=CC=C2)(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(difluoro(phenoxy)methyl)-4,5-dihydrooxazole typically involves multiple steps, including the formation of the dihydrooxazole ring and the introduction of the difluoromethyl group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group into the molecule. This process can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and yield of the reaction. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-(difluoro(phenoxy)methyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents and metal catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, (S)-4-Benzyl-2-(difluoro(phenoxy)methyl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown promise in biological research, particularly in the study of enzyme interactions and protein modifications. Its ability to form stable complexes with biomolecules makes it a valuable tool for probing biological systems .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its unique chemical structure may allow for the development of new drugs targeting specific molecular pathways .
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(difluoro(phenoxy)methyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The compound may inhibit or activate certain pathways, depending on its interaction with the target molecules .
Comparison with Similar Compounds
Similar Compounds
(S)-Fluoxetine: An antidepressant with a similar phenoxy structure but different functional groups.
Difluoroalkanes: Compounds with difluoromethyl groups that exhibit similar chemical properties.
Uniqueness
(S)-4-Benzyl-2-(difluoro(phenoxy)methyl)-4,5-dihydrooxazole stands out due to its unique combination of a dihydrooxazole ring and a difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


